

# Application Notes and Protocols: Co-staining with CAY10731 and Other Fluorescent Probes

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## Compound of Interest

Compound Name: CAY10731

Cat. No.: B3026160

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## Introduction

**CAY10731** is a highly selective fluorescent probe designed for the detection of hydrogen sulfide ( $\text{H}_2\text{S}$ ), a critical signaling molecule involved in various physiological and pathological processes. Upon reaction with  $\text{H}_2\text{S}$ , **CAY10731** releases fluorescein (FITC), which can be visualized using standard fluorescence microscopy. This property allows for the specific detection and imaging of  $\text{H}_2\text{S}$  in live cells and tissues.

These application notes provide detailed protocols for the use of **CAY10731** in combination with other fluorescent probes for multi-color imaging. This enables the simultaneous visualization of  $\text{H}_2\text{S}$  and other cellular components, such as the nucleus or mitochondria, providing valuable insights into the subcellular localization and context of  $\text{H}_2\text{S}$  production.

## Principle of CAY10731 Action

**CAY10731** is a non-fluorescent molecule that selectively reacts with  $\text{H}_2\text{S}$ . This reaction cleaves the probe, releasing the highly fluorescent molecule fluorescein (FITC). The resulting fluorescence intensity is directly proportional to the concentration of  $\text{H}_2\text{S}$ , allowing for its quantitative and spatial detection within cellular systems.

## Spectral Properties and Filter Selection

Upon reaction with H<sub>2</sub>S, **CAY10731** releases FITC, which has an excitation maximum of approximately 485 nm and an emission maximum of around 535 nm.<sup>[1]</sup> When selecting additional fluorescent probes for co-staining, it is crucial to choose dyes with minimal spectral overlap with FITC to avoid bleed-through and ensure accurate signal detection.

This document provides protocols for co-staining with two commonly used and spectrally compatible fluorescent probes:

- **Hoechst 33342**: A blue fluorescent dye that binds to the minor groove of DNA, effectively staining the nucleus of live and fixed cells.
- **MitoTracker Red CMXRos**: A red fluorescent dye that selectively accumulates in the mitochondria of live cells and is well-retained after fixation.

The following table summarizes the spectral properties of these dyes and the recommended filter sets for fluorescence microscopy.

Probe	Excitation Max (nm)	Emission Max (nm)	Recommended Excitation Filter	Recommended Emission Filter
CAY10731 (FITC)	~485	~535	470/40 nm	525/50 nm
Hoechst 33342	~350	~461	350/50 nm	460/50 nm
MitoTracker Red CMXRos	~579	~599	560/40 nm	630/75 nm

## Experimental Protocols

### Protocol 1: Co-staining of Hydrogen Sulfide (CAY10731) and Nuclei (Hoechst 33342) in Live Cells

This protocol describes the simultaneous visualization of H<sub>2</sub>S production and cell nuclei in live cultured cells.

Materials:

- **CAY10731**
- Hoechst 33342 solution
- Live cells cultured on glass-bottom dishes or coverslips
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets for FITC and DAPI/Hoechst

Procedure:

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
- **CAY10731** Loading:
  - Prepare a stock solution of **CAY10731** in DMSO.
  - Dilute the **CAY10731** stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10  $\mu\text{M}$ ).
  - Remove the existing cell culture medium and add the **CAY10731**-containing medium to the cells.
  - Incubate the cells for 30-60 minutes at 37°C in a CO<sub>2</sub> incubator.
- Hoechst 33342 Staining:
  - During the last 10-15 minutes of the **CAY10731** incubation, add Hoechst 33342 solution directly to the cell culture medium to a final concentration of 1-5  $\mu\text{g/mL}$ .
  - Continue to incubate for the remaining time.
- Washing:
  - Gently remove the staining solution.

- Wash the cells twice with pre-warmed PBS or cell culture medium.
- Imaging:
  - Add fresh, pre-warmed cell culture medium or PBS to the cells.
  - Immediately image the cells using a fluorescence microscope.
  - Acquire images in the FITC channel for H<sub>2</sub>S detection and the DAPI/Hoechst channel for nuclear staining.

## Protocol 2: Co-staining of Hydrogen Sulfide (CAY10731) and Mitochondria (MitoTracker Red CMXRos) in Live Cells

This protocol allows for the simultaneous detection of H<sub>2</sub>S and the localization of mitochondria in live cells.

Materials:

- **CAY10731**
- MitoTracker Red CMXRos
- Live cells cultured on glass-bottom dishes or coverslips
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets for FITC and TRITC/Texas Red

Procedure:

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
- MitoTracker Red Staining:

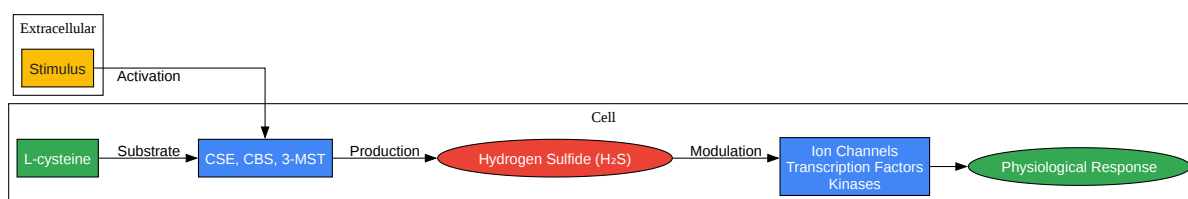
- Prepare a stock solution of MitoTracker Red CMXRos in DMSO.
- Dilute the MitoTracker Red stock solution in pre-warmed cell culture medium to the final working concentration (typically 50-500 nM).
- Remove the existing cell culture medium and add the MitoTracker Red-containing medium to the cells.
- Incubate the cells for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator.
- **CAY10731 Loading:**
  - After the MitoTracker Red incubation, remove the medium.
  - Add pre-warmed medium containing **CAY10731** at the desired working concentration (typically 1-10 µM).
  - Incubate for 30-60 minutes at 37°C.
- **Washing:**
  - Gently remove the **CAY10731**-containing medium.
  - Wash the cells twice with pre-warmed PBS or cell culture medium.
- **Imaging:**
  - Add fresh, pre-warmed cell culture medium or PBS to the cells.
  - Image the cells immediately using a fluorescence microscope.
  - Acquire images in the FITC channel for H<sub>2</sub>S and the TRITC/Texas Red channel for mitochondria.

## Data Presentation and Analysis

Quantitative analysis of fluorescence intensity can be performed using appropriate image analysis software. The mean fluorescence intensity in the FITC channel can be correlated with

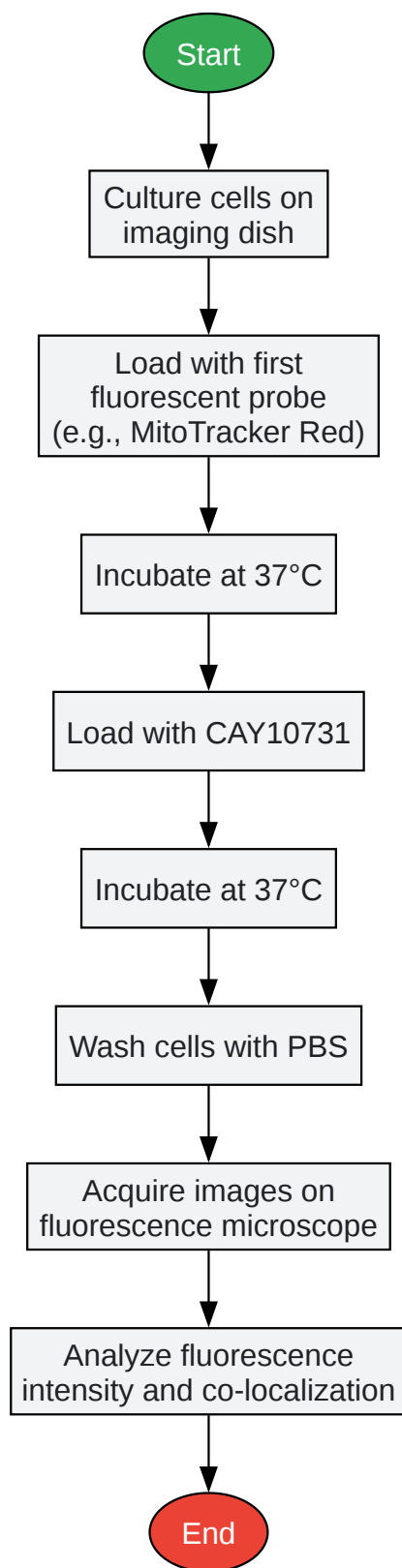
the levels of H<sub>2</sub>S. Co-localization analysis can be performed to determine the spatial relationship between H<sub>2</sub>S production and the stained organelles.

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: Simplified H<sub>2</sub>S signaling pathway.



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Caption: Experimental workflow for co-staining.

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## References

- 1. [optolongfilter.com](https://www.optolongfilter.com) [optolongfilter.com]
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